molecular formula C32H25N3O3 B2516665 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1326901-30-7

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one

Cat. No. B2516665
CAS RN: 1326901-30-7
M. Wt: 499.57
InChI Key: JVBXXMOONAJOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one" is a heterocyclic molecule that appears to be a derivative of isoquinoline, which is a structural motif found in various natural products and pharmaceuticals. The molecule contains several functional groups, including an oxadiazole ring, a benzyl ether moiety, and an ethyl-substituted phenyl group. These structural features suggest that the compound could have interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been reported in the literature. For instance, the thermal reaction of 4-(4-Methylphenyl)-2,3-benzoxazin-1-one with alkylidene phosphoranes leads to substituted isoquinolines . Similarly, the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety involves cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS), as done for other related compounds . These techniques would provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, and the benzyl ether could undergo cleavage under acidic conditions. The isoquinoline core might engage in electrophilic substitution reactions at the aromatic positions. Studies on similar compounds have shown that isoquinoline derivatives can be synthesized through reductive cyclization and can react with sodium dichloroisocyanurate to produce benzisoxazoles and benzoxazin-ones .

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility would be determined experimentally. The compound's stability, reactivity, and potential to form salts or complexes could be inferred from its chemical structure and the behavior of similar compounds. For example, the presence of the oxadiazole ring might confer rigidity to the molecule, affecting its crystal packing and melting point .

Relevant Case Studies

While there are no direct case studies on the compound , related research has shown that oxadiazole derivatives can exhibit significant analgesic and anti-inflammatory activities . Additionally, isoquinoline derivatives have been evaluated for their antimicrobial activity, with some showing promising results . These findings suggest potential therapeutic applications for the compound, which could be explored in future studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has demonstrated various methods for synthesizing derivatives of oxadiazole and isoquinoline, employing strategies like conventional methods for creating novel compounds with antibacterial and antifungal activities. These techniques highlight the versatility and potential for designing targeted molecules for specific scientific applications (Sirgamalla & Boda, 2019).

  • Characterization and Molecular Docking : Newly synthesized compounds, including those with oxadiazole and isoquinoline structures, have been characterized using advanced spectroscopic methods (FTIR, NMR, HRMS) and evaluated through molecular docking studies to predict their interactions with biological targets. This approach provides insights into the compounds' potential bioactivities and applications in drug design and development (Sirgamalla & Boda, 2019).

Potential Applications

  • Antibacterial and Antifungal Activities : Compounds featuring oxadiazole rings have shown promising antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. Such activities were observed against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Aspergillus niger, Candida albicans), suggesting a broad spectrum of action (Sirgamalla & Boda, 2019).

  • Fluorescent Chemosensors : Derivatives containing oxadiazole units have been utilized as efficient reversible colorimetric and fluorescent chemosensors for ion detection, such as fluoride ions. This application is crucial for environmental monitoring, highlighting the compound's potential in analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).

  • Electroluminescent Properties : Research into dinuclear platinum complexes containing oxadiazole-thiol suggests significant potential in optoelectronic applications. Such compounds have shown high-efficiency near-infrared electroluminescence, making them promising candidates for use in photonic devices and organic light-emitting diodes (OLEDs) (Xiong, Meng, Tan, Wang, Wang, Zhang, Tao, Su, & Zhu, 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a G-protein coupled receptor that plays a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

This compound acts as a positive allosteric modulator of the GLP-1R . It enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1), leading to increased insulin secretion in a glucose-dependent manner .

Biochemical Pathways

The activation of GLP-1R by this compound leads to an increase in cyclic 3’5’-adenosine monophosphate (cAMP) levels . This, in turn, triggers a cascade of intracellular events that result in the secretion of insulin from pancreatic beta cells .

Pharmacokinetics

The compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s bioavailability may be significantly reduced when taken orally . The compound also appears to undergo rapid degradation in bovine serum albumin, plasma, and liver microsomes from rodents and humans .

Result of Action

The activation of GLP-1R by this compound leads to increased insulin secretion . This can help to regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes mellitus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s stability and activity may be affected by the presence of certain proteins in the biological matrix

properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O3/c1-2-22-12-16-25(17-13-22)35-20-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-14-18-26(19-15-24)37-21-23-8-4-3-5-9-23/h3-20H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXXMOONAJOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.